
2-Naphthaleneacetic acid, 6-(2-methylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthaleneacetic acid, 6-(2-methylpropyl)-: is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring system substituted with an acetic acid group and a 6-(2-methylpropyl) group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthaleneacetic acid, 6-(2-methylpropyl)- can be achieved through several synthetic routes. One common method involves the alkylation of 2-naphthaleneacetic acid with an appropriate alkylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the acetic acid group, followed by the addition of the alkylating agent, such as 2-methylpropyl bromide, to introduce the 6-(2-methylpropyl) group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 2-Naphthaleneacetic acid, 6-(2-methylpropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with additional functional groups.
Reduction: Reduction reactions can convert the acetic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohols or hydrocarbons.
科学的研究の応用
Chemistry: In chemistry, 2-Naphthaleneacetic acid, 6-(2-methylpropyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: The compound may have potential applications in biological research, particularly in the study of naphthalene derivatives and their interactions with biological systems. It can be used as a probe to investigate enzyme activities or as a precursor for the synthesis of biologically active molecules.
Medicine: In medicine, derivatives of 2-Naphthaleneacetic acid, 6-(2-methylpropyl)- may be explored for their therapeutic potential. The compound’s structural features could be modified to develop new drugs with specific biological activities.
Industry: Industrially, this compound can be used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various applications in the manufacturing sector.
作用機序
The mechanism of action of 2-Naphthaleneacetic acid, 6-(2-methylpropyl)- involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or modulate gene expression. The exact mechanism depends on the specific context and application of the compound.
類似化合物との比較
1-Naphthaleneacetic acid: Similar in structure but with the acetic acid group attached to the 1-position of the naphthalene ring.
2-Naphthylacetic acid: Lacks the 6-(2-methylpropyl) group, making it less sterically hindered.
Naproxen: A nonsteroidal anti-inflammatory drug (NSAID) with a similar naphthalene structure but different functional groups.
Uniqueness: 2-Naphthaleneacetic acid, 6-(2-methylpropyl)- is unique due to the presence of the 6-(2-methylpropyl) group, which can influence its chemical reactivity and interactions with biological systems. This structural feature distinguishes it from other naphthalene derivatives and may confer specific properties that are valuable in research and industrial applications.
特性
CAS番号 |
91040-96-9 |
|---|---|
分子式 |
C16H18O2 |
分子量 |
242.31 g/mol |
IUPAC名 |
2-[6-(2-methylpropyl)naphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C16H18O2/c1-11(2)7-12-3-5-15-9-13(10-16(17)18)4-6-14(15)8-12/h3-6,8-9,11H,7,10H2,1-2H3,(H,17,18) |
InChIキー |
CJOVLAFQKCRCFU-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC2=C(C=C1)C=C(C=C2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


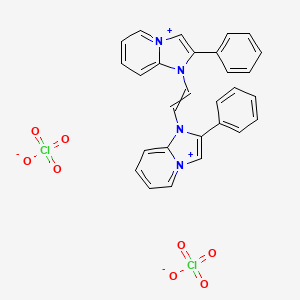
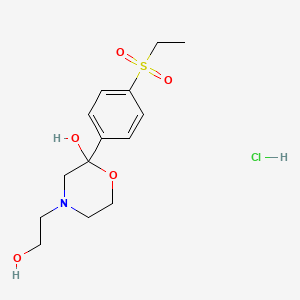
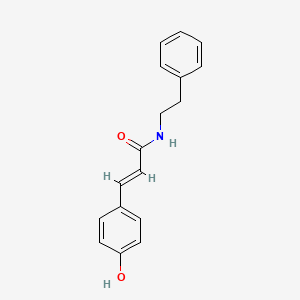

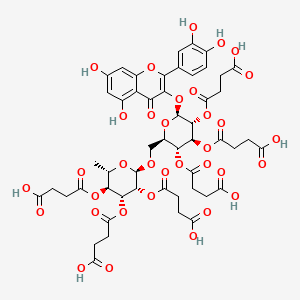


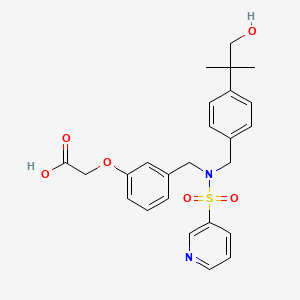
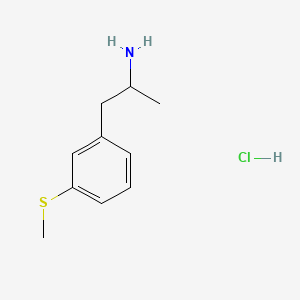

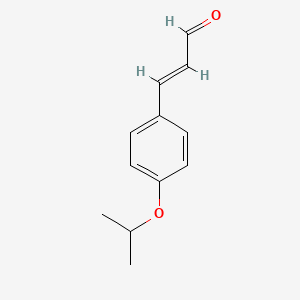
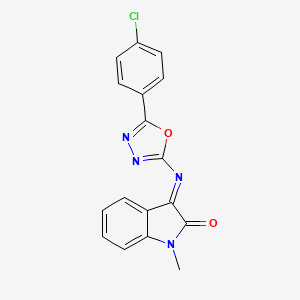
![[6-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate](/img/structure/B12776690.png)

